Tyr-Phe-Phe acetate salt

描述

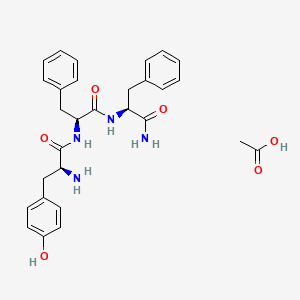

Tyr-Phe-Phe acetate salt is a tripeptide compound composed of tyrosine, phenylalanine, and phenylalanine residues. It is often used in biochemical research due to its structural properties and potential biological activities. The acetate salt form enhances its solubility and stability, making it suitable for various experimental applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Tyr-Phe-Phe acetate salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity. Industrial processes often incorporate automated synthesizers and high-performance liquid chromatography (HPLC) for purification.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the tyrosine residue, forming dityrosine or other oxidized products.

Reduction: Reduction reactions may target the peptide bonds or specific side chains, altering the peptide’s structure and function.

Substitution: Substitution reactions can occur at the phenylalanine residues, where functional groups are replaced with other substituents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

Oxidation Products: Dityrosine, oxidized phenylalanine derivatives.

Reduction Products: Reduced peptide fragments.

Substitution Products: Halogenated or alkylated peptides.

科学研究应用

Tyr-Phe-Phe acetate salt is utilized in various scientific research fields:

Chemistry: Studying peptide synthesis, structure-activity relationships, and peptide modifications.

Biology: Investigating protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.

Medicine: Exploring potential therapeutic applications, such as peptide-based drugs and diagnostic agents.

Industry: Developing peptide-based materials, cosmetics, and food additives.

作用机制

The mechanism of action of Tyr-Phe-Phe acetate salt involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation. The exact pathways and targets depend on the specific biological context and experimental conditions.

相似化合物的比较

Tyr-Phe-Phe: The non-acetate form of the tripeptide.

Tyr-Phe: A dipeptide lacking one phenylalanine residue.

Phe-Phe: A dipeptide composed of two phenylalanine residues.

Comparison:

Solubility: The acetate salt form of Tyr-Phe-Phe is more soluble in aqueous solutions compared to its non-acetate counterpart.

Stability: The acetate salt provides enhanced stability, making it more suitable for long-term storage and experimental use.

Biological Activity: The presence of the acetate group may influence the peptide’s interaction with biological targets, potentially altering its activity and efficacy.

Tyr-Phe-Phe acetate salt stands out due to its unique combination of solubility, stability, and biological activity, making it a valuable tool in scientific research and industrial applications.

生物活性

Tyr-Phe-Phe acetate salt is a tripeptide that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Composition:

- Molecular Formula: C₁₅H₁₈N₄O₄

- Molecular Weight: 318.33 g/mol

This compound is synthesized primarily through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain attached to a solid resin. Key steps in the synthesis include:

- Coupling Reaction: Activation of each amino acid using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

- Deprotection: Removal of protecting groups using trifluoroacetic acid (TFA).

- Cleavage and Purification: Cleavage from the resin followed by purification to obtain the final product.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The acetate group enhances solubility and stability, potentially increasing the peptide's efficacy in biological systems. The tripeptide can modulate cellular processes such as:

- Signal Transduction: By binding to specific receptors, it can influence signaling pathways.

- Enzyme Inhibition/Activation: It may act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways.

- Protein-Protein Interactions: The peptide can facilitate or inhibit interactions between proteins, impacting cellular functions .

Biological Activity and Applications

This compound has shown promise in several biological applications:

- Therapeutic Potential: Research indicates its potential use in developing peptide-based drugs targeting various diseases, including cancer and metabolic disorders.

- Diagnostic Tools: Its ability to interact with specific biological targets makes it suitable for use in diagnostic assays.

- Industrial Uses: The compound is also explored for applications in cosmetics and food additives due to its stability and safety profile .

Comparative Analysis

A comparison of this compound with similar compounds highlights its unique properties:

| Compound | Solubility | Stability | Biological Activity |

|---|---|---|---|

| Tyr-Phe-Phe | Moderate | Moderate | Variable |

| Tyr-Phe-Phe Acetate | High | High | Enhanced |

| Phe-Phe | Low | Low | Limited |

The acetate form demonstrates superior solubility and stability compared to its non-acetate counterparts, which may enhance its biological activity.

Study 1: Enzymatic Activity

A study investigated the enzymatic hydrolysis of dipeptides, including variants of phenylalanine-containing peptides. Results indicated that modifications like acetylation could significantly alter the kinetics of enzymatic reactions, suggesting that this compound may have enhanced interactions with specific enzymes compared to unmodified peptides .

Study 2: Protein Interaction

Research on protein-protein interactions revealed that peptides similar to Tyr-Phe-Phe can influence cellular signaling pathways by modulating receptor activity. These findings support the hypothesis that this compound may play a role in regulating important biological processes through its interactions with cellular receptors .

Study 3: Therapeutic Applications

In a therapeutic context, studies have shown that tripeptides can exhibit cytotoxic effects against cancer cell lines. Preliminary data suggest that this compound may possess similar properties, warranting further investigation into its potential as an anticancer agent .

属性

IUPAC Name |

acetic acid;(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-(4-hydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O4.C2H4O2/c28-22(15-20-11-13-21(32)14-12-20)26(34)31-24(17-19-9-5-2-6-10-19)27(35)30-23(25(29)33)16-18-7-3-1-4-8-18;1-2(3)4/h1-14,22-24,32H,15-17,28H2,(H2,29,33)(H,30,35)(H,31,34);1H3,(H,3,4)/t22-,23-,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGVFJUNKUGQJW-NYTZCTPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745591 | |

| Record name | Acetic acid--L-tyrosyl-L-phenylalanyl-L-phenylalaninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108322-09-4 | |

| Record name | Acetic acid--L-tyrosyl-L-phenylalanyl-L-phenylalaninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。